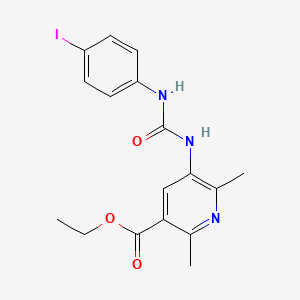
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate core substituted with ethyl, iodophenyl, and ureido groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps, starting with the preparation of the nicotinate core. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable precursor, followed by reduction to form the amine.
Ureido Formation: The ureido group is introduced by reacting the amine with an isocyanate or a similar reagent.
Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the iodophenyl group or the nicotinate core.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate exerts its effects is complex and involves multiple molecular targets and pathways. The iodophenyl group is known to interact with specific enzymes, potentially inhibiting their activity. The ureido group can form hydrogen bonds with target proteins, enhancing binding affinity. The nicotinate core may interact with cellular receptors, modulating various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide: Shares the iodophenyl and ureido groups but differs in the core structure.
Isoxazole Derivatives: Similar in terms of heterocyclic structure but differ in functional groups and overall reactivity.
Uniqueness
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Propriétés
IUPAC Name |
ethyl 5-[(4-iodophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPEMIAIGHIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2942049.png)
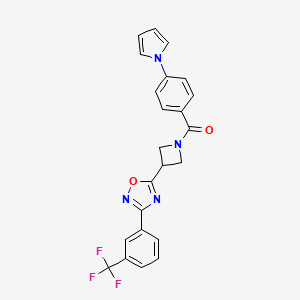
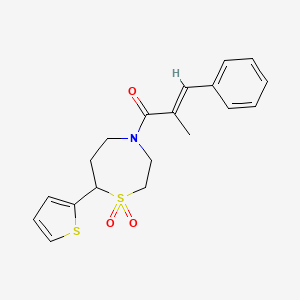
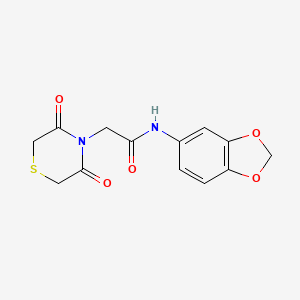
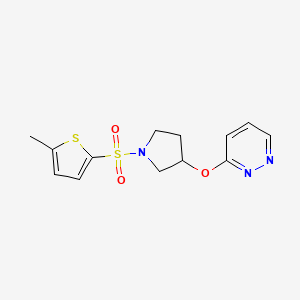
![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)
![1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2942059.png)
![4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2942060.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)
amine](/img/structure/B2942067.png)
![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)
